

Validating the Synthesis of 1,3,5-Triiodobenzene: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644

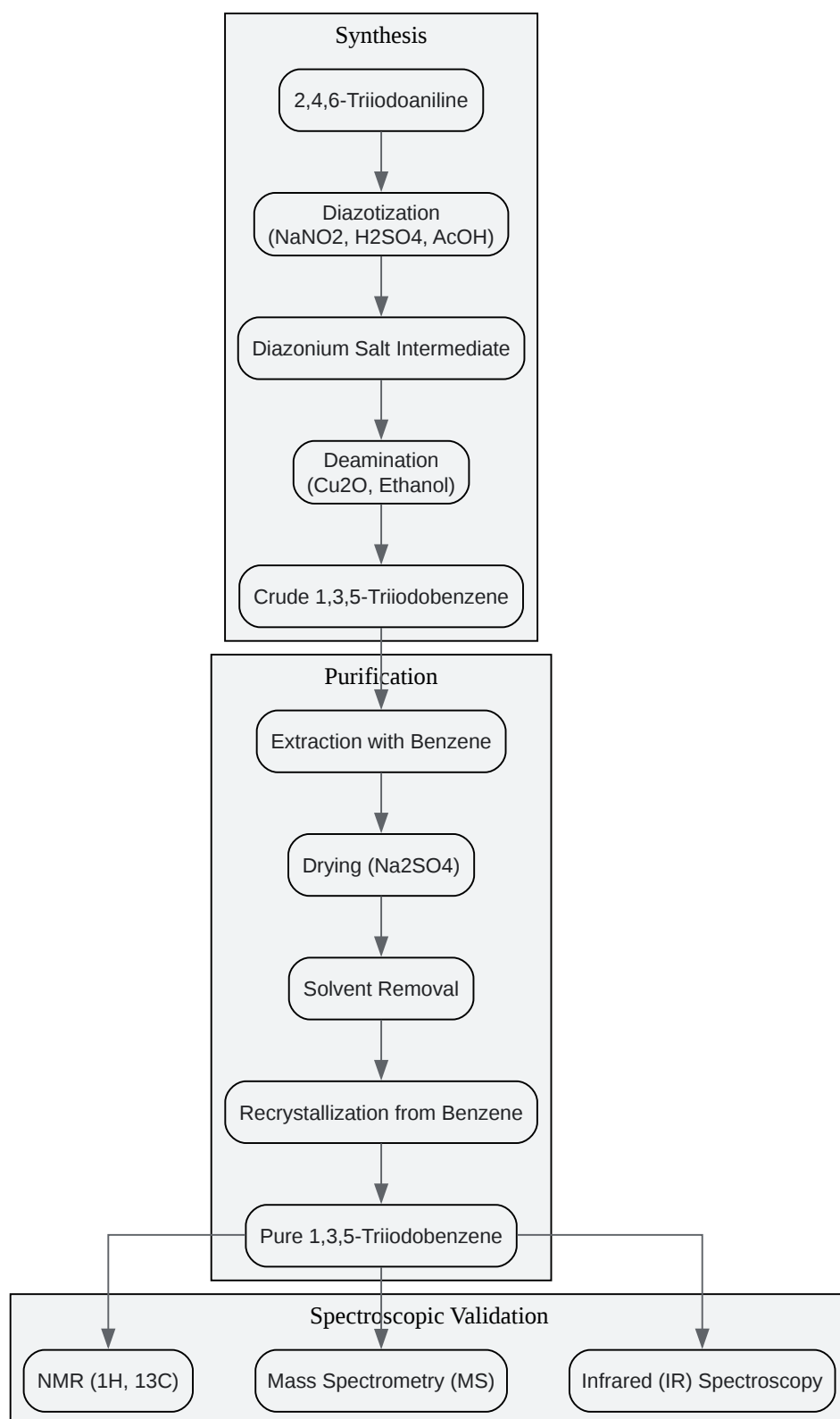
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A definitive guide for researchers on the spectroscopic validation of synthesized **1,3,5-triiodobenzene**, comparing its spectral characteristics against starting materials and potential byproducts. This guide provides detailed experimental protocols and data to ensure the purity and identity of the final product.

The successful synthesis of **1,3,5-triiodobenzene**, a key building block in the development of novel materials and pharmaceuticals, hinges on rigorous purification and accurate characterization. Spectroscopic methods are indispensable tools for chemists to confirm the structure of the target molecule and to identify any residual starting materials or byproducts. This guide offers a comparative analysis of the spectroscopic data for **1,3,5-triiodobenzene** and related compounds, facilitating unambiguous validation of the synthesis.

Synthesis and Validation Workflow

The synthesis of **1,3,5-triiodobenzene** is commonly achieved through the diazotization of 2,4,6-triiodoaniline followed by a Sandmeyer-type reaction. The workflow for this process, including the crucial spectroscopic validation steps, is outlined below.



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Caption: Experimental workflow for the synthesis and spectroscopic validation of **1,3,5-Triiodobenzene**.

Experimental Protocol: Synthesis of 1,3,5-Triiodobenzene

This protocol is adapted from established literature procedures.

Materials:

- 2,4,6-triiodoaniline
- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4)
- Glacial acetic acid (AcOH)
- Copper(I) oxide (Cu_2O)
- Dry ethanol
- Benzene
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- **Diazotization:** In a flask, slowly add finely ground sodium nitrite to sulfuric acid with stirring, maintaining the temperature below 20 °C. Separately, dissolve 2,4,6-triiodoaniline in glacial acetic acid. Add the aniline solution dropwise to the sodium nitrite/sulfuric acid mixture, ensuring the temperature remains below 20 °C. Stir the reaction mixture for approximately 30 minutes at room temperature.
- **Deamination (Sandmeyer-type reaction):** In a separate flask, prepare a suspension of copper(I) oxide in dry ethanol. Add the diazonium salt solution dropwise to this suspension

with vigorous stirring over 15 minutes. Heat the mixture to boiling and stir for 30 minutes, or until the evolution of nitrogen gas ceases.

- **Work-up and Purification:** Cool the reaction mixture and pour it into ice water. Extract the aqueous mixture with benzene. Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the benzene under reduced pressure.
- **Recrystallization:** Recrystallize the crude product from benzene to obtain pure **1,3,5-triiodobenzene**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,3,5-triiodobenzene**, its starting material (2,4,6-triiodoaniline), a potential alternative starting material (1,3,5-tribromobenzene), and a possible byproduct (2,4,6-triiodophenol).

Table 1: ^1H NMR Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Protons
1,3,5-Triiodobenzene	8.02	Singlet	3H	Aromatic C-H
2,4,6-Triiodoaniline	~7.86	Singlet	2H	Aromatic C-H
~4.66	Broad Singlet	2H	-NH ₂	
1,3,5-Tribromobenzene	7.72	Singlet	3H	Aromatic C-H
2,4,6-Triiodophenol	Consistent with structure	-	-	Aromatic C-H, -OH

Table 2: ^{13}C NMR Data

Compound	Chemical Shift (δ , ppm)	Solvent	Carbon Assignment
1,3,5-Triiodobenzene	79, 128	CDCl ₃	C-I, C-H
2,4,6-Triiodoaniline	147.0, 145.4, 83.0, 78.8	(CD ₃) ₂ SO	C-NH ₂ , C-H, C-I
1,3,5-Tribromobenzene	123.5, 133.8	CDCl ₃	C-Br, C-H
2,4,6-Triiodophenol	Consistent with structure	-	C-OH, C-H, C-I

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M] ⁺ or [M-H] ⁻
1,3,5-Triiodobenzene	C ₆ H ₃ I ₃	455.80	456
2,4,6-Triiodoaniline	C ₆ H ₄ I ₃ N	470.82	471
1,3,5-Tribromobenzene	C ₆ H ₃ Br ₃	314.80	314, 316, 318, 320 (Isotopic pattern)
2,4,6-Triiodophenol	C ₆ H ₃ I ₃ O	471.80	472

Table 4: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Bands (cm ⁻¹)	Functional Group
1,3,5-Triiodobenzene	(Typical for substituted benzene)	C-H aromatic, C=C aromatic, C-I
2,4,6-Triiodoaniline	~3417, ~3305	N-H stretch
~536	C-I stretch	
2,4,6-Triiodophenol	(Broad) ~3400-3600	O-H stretch
(Typical for substituted benzene)	C-H aromatic, C=C aromatic, C-I, C-O	

Analysis and Interpretation

Successful synthesis of **1,3,5-triiodobenzene** is confirmed by the presence of a single sharp peak in the ¹H NMR spectrum at approximately 8.02 ppm, integrating to three protons. The ¹³C NMR should show two distinct signals corresponding to the iodinated and protonated carbons. The mass spectrum will exhibit a clear molecular ion peak at m/z 456.

In contrast, the presence of unreacted 2,4,6-triiodoaniline would be indicated by signals around 7.86 ppm and a broad peak around 4.66 ppm in the ¹H NMR spectrum, as well as N-H stretching bands in the IR spectrum. The formation of the 2,4,6-triiodophenol byproduct would be suggested by a broad O-H stretch in the IR spectrum and a molecular ion peak at m/z 472 in the mass spectrum. By comparing the spectroscopic data of the synthesized product with the reference data provided, researchers can confidently validate the purity and identity of their **1,3,5-triiodobenzene**.

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